N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Catalog No.
S3160892
CAS No.
946274-05-1
M.F
C19H19FN4O3S
M. Wt
402.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946274-05-1

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzenesulfonamide

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.44

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)

InChI Key

QGODEAHUCPREMI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C

solubility

not available

Application Summary

Cancer Therapy: Emibetuzumab, the monoclonal antibody derived from this compound, has been investigated for its antitumor potential. It specifically targets the MET receptor, which is implicated in cancer cell proliferation, migration, and survival. By inhibiting MET signaling, emibetuzumab aims to suppress tumor growth and metastasis .

Results and Outcomes

Antitumor Activity:

    C6 Glioma: Emibetuzumab exhibits dose-dependent inhibition of cell growth in C6 glioma cells.

    HepG2 Hepatocellular Carcinoma: Similar antitumor effects are observed in HepG2 cells.

Quantitative Data: Researchers report IC50 values (concentration required for 50% growth inhibition) for emibetuzumab in both cell lines.

XLogP3

3.8

Dates

Last modified: 08-18-2023

Explore Compound Types